Benzenepentanoic acid, alpha-2-piperidinylidene-, ethyl ester
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Overview
Description
Benzenepentanoic acid, alpha-2-piperidinylidene-, ethyl ester is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring and an ester functional group.
Preparation Methods
The synthesis of benzenepentanoic acid, alpha-2-piperidinylidene-, ethyl ester involves several steps. One common method includes the reaction of benzenepentanoic acid with ethyl alcohol in the presence of a catalyst to form the ethyl ester. The reaction conditions typically involve heating the mixture under reflux to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles, often employing more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Benzenepentanoic acid, alpha-2-piperidinylidene-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenepentanoic acid, alpha-2-piperidinylidene-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a building block for more complex molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of benzenepentanoic acid, alpha-2-piperidinylidene-, ethyl ester involves its interaction with specific molecular targets. The piperidine ring in its structure is known to interact with various biological receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active piperidine derivative, which then exerts its effects through binding to target proteins or enzymes .
Comparison with Similar Compounds
Benzenepentanoic acid, alpha-2-piperidinylidene-, ethyl ester can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone functional group.
Properties
CAS No. |
118268-56-7 |
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Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
ethyl (2E)-5-phenyl-2-piperidin-2-ylidenepentanoate |
InChI |
InChI=1S/C18H25NO2/c1-2-21-18(20)16(17-13-6-7-14-19-17)12-8-11-15-9-4-3-5-10-15/h3-5,9-10,19H,2,6-8,11-14H2,1H3/b17-16+ |
InChI Key |
HKDQMULMXTZQDE-WUKNDPDISA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/1\CCCCN1)/CCCC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(=C1CCCCN1)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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